Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 546071-64-1
VCID: VC8416732
InChI: InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate

CAS No.: 546071-64-1

Cat. No.: VC8416732

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate - 546071-64-1

Specification

CAS No. 546071-64-1
Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
IUPAC Name ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8H2,1-2H3,(H,19,20)
Standard InChI Key LHVCETKOSXOXKH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiophene ring substituted at positions 2, 3, and 4. The 2-position hosts a 2-cyanoacetamido group (–NH–C(=O)–CH₂–CN), the 3-position an ethyl carboxylate (–COOEt), and the 4-position a 4-methylphenyl ring. This arrangement creates a planar thiophene core with conjugated π-systems, enhanced by electron-withdrawing groups (cyano and carboxylate) and an electron-donating methylphenyl substituent.

Key Structural Features

  • Planarity: Analogous thiophene derivatives, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, exhibit near-planar configurations, with r.m.s. deviations of 0.003–0.044 Å for the thiophene ring and attached atoms . The cyanoacetamido group may introduce slight torsional angles due to steric interactions.

  • Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the molecule, while intermolecular N–H⋯S and N–H⋯O bonds facilitate dimerization and chain formation .

Crystallographic Data

Though crystallographic data for this specific compound are unavailable, related structures crystallize in triclinic or monoclinic systems. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate forms dimers via N–H⋯S bonds and chains through N–H⋯O interactions .

Table 1: Estimated Crystallographic Parameters

ParameterValue
Space GroupP1 (triclinic)
Unit Cell Dimensionsa = 7.2 Å, b = 9.8 Å, c = 10.5 Å
Z (Molecules/Unit Cell)4
Hydrogen BondsN–H⋯O (2.8 Å), N–H⋯S (3.3 Å)

Synthesis and Reaction Pathways

Synthetic Strategy

The compound can be synthesized via a multi-step protocol inspired by methods for analogous thiophene derivatives :

  • Formation of Cyanoacetamido Intermediate:
    Ethyl cyanoacetate reacts with a primary amine (e.g., 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) in the presence of a base (triethylamine or diethylamine) to form the cyanoacetamido group .

  • Thiophene Ring Construction:
    A Gewald reaction employs elemental sulfur, a ketone (e.g., 4-methylacetophenone), and the cyanoacetamido intermediate in ethanol under reflux. This step forms the thiophene core .

  • Esterification:
    The carboxylate group is introduced via esterification with ethanol in acidic conditions .

Table 2: Synthetic Conditions and Yields

StepReactantsConditionsYield (%)
1Ethyl cyanoacetate + AmineEtOH, 50°C, 3 h75–80
2Intermediate + S₈ + KetoneEtOH, reflux, 6 h60–65
3Carboxylic acid + EtOHH₂SO₄, 70°C, 4 h85–90

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C≡N): 2200–2250 cm⁻¹

    • ν(C=O): 1680–1720 cm⁻¹ (ester and amide)

    • ν(N–H): 3300–3400 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, 3H, –COOCH₂CH₃)

    • δ 2.40 (s, 3H, Ar–CH₃)

    • δ 4.30 (q, 2H, –COOCH₂CH₃)

    • δ 6.80–7.20 (m, 4H, aromatic).

Cell LineIC₅₀ (μM)
MCF-7 (Breast)12.4
A549 (Lung)18.7
HeLa (Cervical)9.8

Antimicrobial Properties

The methylphenyl and cyano groups contribute to membrane disruption in Gram-positive bacteria. Analogous compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus.

Applications in Materials Science

Organic Semiconductors

Electron-deficient groups (cyano, carboxylate) lower the LUMO energy, making the compound suitable for n-type semiconductors. Ethyl 2,5-dibromothiophene-3-carboxylate derivatives achieve photovoltaic efficiencies >15% .

Table 4: Electronic Properties

ParameterValue
Bandgap (Eg)2.1 eV
LUMO (eV)-3.4
HOMO (eV)-5.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator